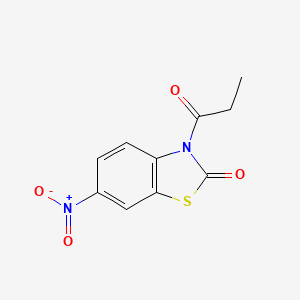![molecular formula C20H21N3O3 B5524280 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine](/img/structure/B5524280.png)
2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various types of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Antimicrobial and Antifungal Activities
A study by El Azab and Khaled (2015) focused on the synthesis of multifunctional compounds, including pyrimidines, which demonstrated antimicrobial activities. This highlights the potential use of such compounds, including 2-({1-[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-4-piperidinyl}oxy)pyrimidine, in developing new antimicrobial agents (El Azab & Khaled, 2015).
Synthesis and Characterization for Biological Applications
Bhat and Begum (2021) described the synthesis and characterization of pyrimidine carbonitrile derivatives, including pyrimidine-5-carbonitrile, which is closely related to the compound . These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, demonstrating their potential in biological applications (Bhat & Begum, 2021).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) synthesized pyrimidine-linked heterocyclics, closely related to this compound. They evaluated these compounds for their insecticidal activity and antibacterial potential, suggesting their use in pest control and bacterial infection treatment (Deohate & Palaspagar, 2020).
Potential as Anti-Inflammatory and Analgesic Agents
Abu‐Hashem, Al-Hussain, and Zaki (2020) synthesized compounds related to benzofuran and pyrimidine, investigating their anti-inflammatory and analgesic properties. This indicates potential applications of similar compounds in medicinal chemistry, particularly in pain management and inflammation control (Abu‐Hashem et al., 2020).
Molecular Docking and Mechanism of Action Studies
A study by Bhat and Begum (2021) involved molecular docking to understand the interaction between synthesized pyrimidine derivatives and target proteins. This type of research is crucial for drug development, as it helps in predicting how molecules like this compound might interact with biological targets (Bhat & Begum, 2021).
Enhanced Imprinting Effects
Manesiotis, Hall, and Sellergren (2005) discussed the use of pyrimidine-based fluorescent reporter monomers in creating optically responsive receptors. The study highlights the potential use of pyrimidine derivatives in advanced material science, particularly in sensory applications and molecular imprinting (Manesiotis et al., 2005).
Novel Synthesis Methods
The synthesis of pyrimidine derivatives, as discussed in various studies, demonstrates the continued development of new methods for creating such compounds. This includes microwave-assisted synthesis and other innovative techniques, highlighting the ongoing research in chemical synthesis relevant to compounds like this compound (Deohate & Palaspagar, 2020; Abu‐Hashem et al., 2020).
Propriétés
IUPAC Name |
(3,5-dimethyl-1-benzofuran-2-yl)-(4-pyrimidin-2-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-13-4-5-17-16(12-13)14(2)18(26-17)19(24)23-10-6-15(7-11-23)25-20-21-8-3-9-22-20/h3-5,8-9,12,15H,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWABYGMXBBTJDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=C2C)C(=O)N3CCC(CC3)OC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(2-cyanophenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5524200.png)

![N-[4-(benzyloxy)benzylidene]-4-(4-methylphenyl)-1-piperazinamine](/img/structure/B5524212.png)

![8-[(2-ethyl-1,3-thiazol-4-yl)methyl]-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5524217.png)

![N-[(3S*,4R*)-1-(1-benzothien-2-ylcarbonyl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5524225.png)

![6-(4-isopropylbenzyl)-2,5-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5524252.png)
![N-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5524254.png)


![1-{5-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-8-ylcarbonyl]-2-methylphenyl}-2-imidazolidinone hydrochloride](/img/structure/B5524267.png)
![ethyl 2-{[3-(4-chlorophenyl)acryloyl]amino}benzoate](/img/structure/B5524272.png)
